1-(methylsulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S2/c1-24(21,22)19-9-2-12(3-10-19)14(20)17-13-4-7-18(8-5-13)15-16-6-11-23-15/h6,11-13H,2-5,7-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOGBZCNZAVHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Methylsulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound features a piperidine core substituted with a thiazole moiety and a methylsulfonyl group. Its molecular formula is with a molecular weight of approximately 369.5 g/mol . The structural complexity contributes to its varied biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor cell proliferation and migration. For instance, studies on related thiazole derivatives indicate they can trigger ferroptosis in cancer cells, suggesting that 1-(methylsulfonyl)-N-(thiazol-2-yl)piperidine derivatives may also possess similar properties .
- Kinase Inhibition : The compound has demonstrated dual kinase inhibitory activity, specifically against CK2 and GSK3β, with IC50 values of 1.9 μM and 0.67 μM respectively . This suggests potential applications in targeting signaling pathways involved in cancer and other diseases.
The mechanisms by which this compound exerts its biological effects are being actively researched. Some hypothesized mechanisms include:
- Inhibition of Key Enzymes : The ability to inhibit kinases like CK2 and GSK3β could disrupt critical signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells .
- Induction of Ferroptosis : Similar compounds have been shown to affect the KEAP1-NRF2-GPX4 axis, which is crucial for cellular antioxidant defense. By modulating this pathway, the compound may induce ferroptosis in tumor cells .
Table 1: Summary of Biological Activities
Research Findings
Recent studies have highlighted the potential of thiazole-containing compounds in various therapeutic areas:
- Antitumor Properties : Compounds similar to 1-(methylsulfonyl)-N-(thiazol-2-yl)piperidine derivatives have been tested for their cytotoxic effects on various cancer cell lines. For example, specific thiazole analogues showed IC50 values approaching those of standard chemotherapeutics like doxorubicin .
- Antibacterial Activity : Some derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents .
Comparison with Similar Compounds
Key Structural Variations and Properties
The following analogs share the piperidine-carboxamide scaffold but differ in substituents, influencing their physicochemical and biological profiles:
Pharmacokinetic and Toxicity Considerations
- Target Compound: Methylsulfonyl groups are generally associated with favorable metabolic stability.
- Analog in : Absence of heterocycles (e.g., thiazole) simplifies metabolism but may limit target engagement .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(methylsulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via multi-step reactions involving piperidine and thiazole intermediates. Key steps include sulfonylation (e.g., methylsulfonyl group introduction) and carboxamide coupling. Optimization involves adjusting solvent systems (e.g., ethanol/water mixtures), temperature (reflux conditions), and catalysts. For example, IR and NMR are critical for tracking functional group transformations (e.g., sulfonylation completion at ~1370 cm⁻¹ for S=O stretching) . Purification via recrystallization (ethanol/water) improves purity, with yields reported between 54–68% in analogous piperidine-thiazole systems .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral signatures should researchers prioritize?
- Methodology :
- 1H/13C NMR : Assign piperidine and thiazole protons (e.g., thiazole C5-H at δ ~7.2–7.5 ppm) and carbons (piperidine methylenes at δ ~2.5–3.5 ppm). Aromatic protons in thiazole appear as distinct doublets (J = 3–4 Hz) .
- IR Spectroscopy : Confirm sulfonamide (S=O at ~1150–1370 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) groups .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ peaks) and fragmentation patterns (e.g., loss of methylsulfonyl group) .
Q. What in vitro models are suitable for preliminary bioactivity screening, and how should assays be designed?
- Methodology : Use enzyme inhibition assays (e.g., D1 protease for herbicidal activity ) or receptor-binding studies (e.g., kinase targets). Cell viability assays (MTT/XTT) in cancer lines or microbial growth inhibition tests can assess cytotoxicity. Dose-response curves (1–100 µM) and positive controls (e.g., known inhibitors) are critical. For example, IC50 values in analogous compounds were determined using fluorescence-based enzymatic assays .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s 3D structure, and what mechanistic insights can this provide?
- Methodology : Single-crystal X-ray diffraction (e.g., SHELX programs) determines bond lengths, angles, and conformation. For example, piperidine ring puckering and sulfonamide torsion angles influence target binding. Data-to-parameter ratios >14:1 and R-factors <0.06 ensure accuracy . This reveals interactions like hydrogen bonding between the carboxamide and active-site residues .
Q. How can structure-activity relationship (SAR) studies systematically evaluate substituent effects on bioactivity?
- Methodology :
- Synthetic Modifications : Vary substituents on the thiazole (e.g., 4-chlorophenyl vs. methoxyphenyl) or piperidine (e.g., methylsulfonyl vs. acetyl groups) .
- Activity Profiling : Compare IC50 values across analogs. For instance, electron-withdrawing groups on the thiazole enhance D1 protease inhibition .
- Computational Modeling : Molecular docking (AutoDock, Schrödinger) predicts binding affinities and guides rational design .
Q. How should discrepancies in reported bioactivity data (e.g., IC50 variability) be investigated?
- Methodology :
- Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%).
- Orthogonal Validation : Use multiple assays (e.g., enzymatic vs. cellular) to confirm activity. For example, conflicting kinase inhibition data may arise from off-target effects, resolved via selectivity profiling .
- Batch Analysis : Verify compound purity (HPLC ≥95%) and stability (e.g., degradation under assay conditions) .
Q. What molecular docking parameters best predict target binding modes for this compound?
- Methodology :
- Grid Generation : Focus on catalytic sites (e.g., D1 protease’s Ser-His-Asp triad ).
- Scoring Functions : Use MM-GBSA for binding free energy calculations.
- Validation : Compare docking poses with crystallographic data (e.g., RMSD <2.0 Å). For example, piperidine-thiazole analogs showed strong agreement between predicted and observed binding to kinase ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
